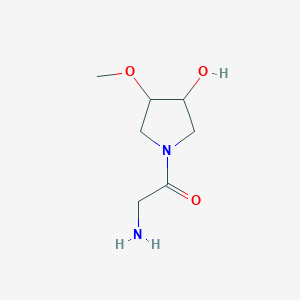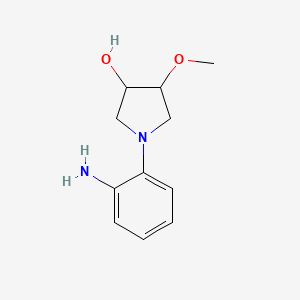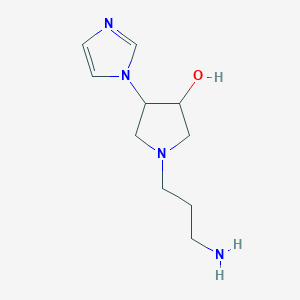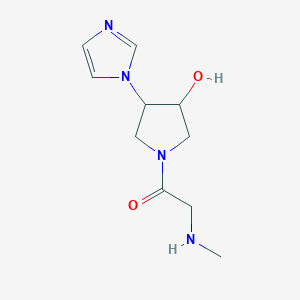
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride
Übersicht
Beschreibung
The compound “2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride” is a derivative of piperazine, which is a common moiety in pharmaceuticals and other biologically active compounds. Piperazine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and antiprotozoal effects .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a piperazine ring, an acetylene group, and an acetamide group. The presence of these functional groups could confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, while the acetylene group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring might confer basicity, while the acetylene group could affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Therapeutic Uses and Drug Discovery
Piperazine derivatives are prominent in the realm of drug discovery due to their versatile therapeutic applications. These compounds have been identified in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting that even slight alterations can yield compounds with distinct pharmacological profiles (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Recent research has highlighted the importance of piperazine derivatives in combating Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). These findings underline the role of piperazine as a vital building block in the design of potent anti-mycobacterial agents, providing a foundation for future efforts to develop safe, selective, and cost-effective treatments (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacological Properties
The diverse pharmacological properties of piperazine derivatives stem from their interaction with various biological targets. These compounds exhibit a wide array of activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory effects. The versatility of the piperazine nucleus, along with its ability to be modified into derivatives, showcases its potential as a pharmacophoric element in the development of new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-N-prop-2-ynylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;;/h1,10H,3-8H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDLBVYMXZWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



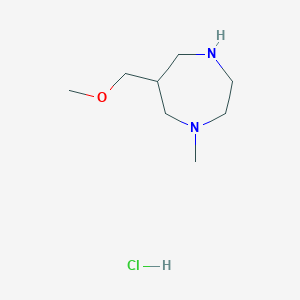
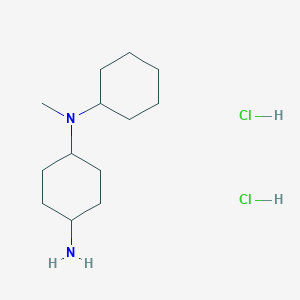
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)

![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)
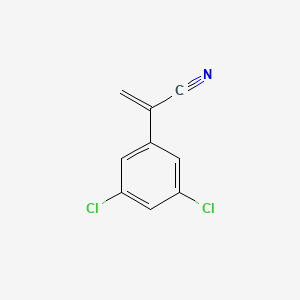


![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)
